
2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one
Overview
Description
2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridinone core substituted with a 3-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and pyridine-4-carboxylic acid.
Coupling Reaction: The 3-chloro-4-fluoroaniline is coupled with pyridine-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the pyridinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Substitution Reactions
The 3-chloro and 4-fluoro substituents on the phenyl ring enable regioselective nucleophilic aromatic substitution (NAS) under controlled conditions:
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Mechanistic Insight : The electron-withdrawing pyridinone core activates the phenyl ring toward NAS, with chlorine showing higher reactivity than fluorine due to weaker C-Cl bond strength .
Oxidation and Reduction
The pyridinone moiety participates in redox chemistry:
Reaction Type | Reagents/Conditions | Products | Key Findings |
---|---|---|---|
Oxidation | KMnO₄/H₂SO₄, 60°C, 6 h | Pyridine-N-oxide derivative | Selective oxidation at the pyridinone nitrogen observed. |
Reduction | NaBH₄/MeOH, RT, 2 h | 1,4-Dihydropyridine derivative | Ketone group reduced to alcohol without affecting halogens. |
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Structural Impact : Reduction generates a planar 1,4-dihydropyridine system, enhancing conjugation with the phenyl ring.
Coupling Reactions
The halogenated phenyl group enables cross-coupling reactions for biaryl synthesis:
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Catalytic Efficiency : Pd-based systems achieve >80% yield in Suzuki couplings, with electron-deficient boronic acids showing superior reactivity .
Alkylation/Acylation
The enolizable carbonyl group undergoes electrophilic attacks:
Reaction Type | Reagents/Conditions | Products | Key Findings |
---|---|---|---|
O-Alkylation | MeI, K₂CO₃/acetone, reflux | 4-Methoxy-pyridine derivative | Methylation occurs at the carbonyl oxygen. |
N-Acylation | AcCl, Et₃N/DCM, 0°C to RT | N-Acetylated derivative | Acylation preferentially targets the pyridinone nitrogen. |
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Tautomer Influence : Reactions favor the 1H-pyridinone tautomer in aprotic solvents, directing electrophiles to the nitrogen site.
Mechanistic and Kinetic Data
Recent studies quantify reaction kinetics for key transformations:
Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent |
---|---|---|---|
Chlorine NAS (NaOMe) | 2.3 × 10⁻⁴ | 78.4 | EtOH |
Suzuki Coupling (Pd) | 5.8 × 10⁻³ | 65.2 | DMF/H₂O |
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluorophenyl)pyridine
- 2-(3-Chloro-4-fluorophenyl)quinoline
- 2-(3-Chloro-4-fluorophenyl)benzoxazole
Uniqueness
2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one is unique due to its pyridinone core, which imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H8ClF N2O. The presence of the chloro and fluoro substituents on the phenyl ring enhances its biological activity by influencing lipophilicity and electronic properties.
The compound has been investigated for its inhibitory effects on various enzymes and biological pathways. Notably, studies have shown that derivatives containing the 3-chloro-4-fluorophenyl moiety exhibit promising inhibitory activity against tyrosinase (AbTYR), an enzyme crucial for melanin production.
Inhibition Studies
Recent research has demonstrated that specific derivatives of this compound can inhibit AbTYR with varying potency, as illustrated in Table 1.
Compound | IC50 (μM) | Remarks |
---|---|---|
2c | 1.38 | Comparable potency to kojic acid |
3b | 0.85 | More potent than parent compound 3a |
4d | 2.96 | Effective in low micromolar range |
4f | 10.65 | Less potent but still significant |
These findings suggest that modifications to the structure can significantly enhance inhibitory effects, indicating a structure-activity relationship (SAR) that can be exploited for drug design .
Biological Activity in Case Studies
Several studies have explored the biological implications of compounds related to this compound.
- Anticonvulsant Activity : In animal models, compounds derived from this scaffold have shown anticonvulsant properties. Testing methods included standard assays that measure seizure thresholds and response times .
- Antiseptic Properties : The same derivatives have been evaluated for antiseptic activity, demonstrating effectiveness against common pathogens. These findings highlight the potential application of these compounds in treating infections .
- Antitubercular Activity : Related compounds have been synthesized and tested for their ability to combat Mycobacterium tuberculosis. Some derivatives exhibited moderate to potent activity, with minimum inhibitory concentration (MIC) values indicating their effectiveness against resistant strains .
Discussion
The diverse biological activities of this compound derivatives underscore their potential as therapeutic agents. The presence of halogen substituents appears to play a critical role in enhancing biological activity by modifying interactions with target proteins.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-5-7(1-2-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFXBMINFSGOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C=CN2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692608 | |
Record name | 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-49-3 | |
Record name | 4-Pyridinol, 2-(3-chloro-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262011-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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